N-(4-ethoxy-3-sulfamoylphenyl)acetamide
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Overview
Description
“N-(4-ethoxy-3-sulfamoylphenyl)acetamide” is a chemical compound with the molecular formula C10H14N2O4S . It has a molecular weight of 258.29 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N2O4S/c1-3-16-9-5-4-8 (12-7 (2)13)6-10 (9)17 (11,14)15/h4-6H,3H2,1-2H3, (H,12,13) (H2,11,14,15) .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Abdel‐Hafez et al. (2018) synthesized novel derivatives combining sulfa drugs with vitamin E, showing potent antibacterial activities against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentration (MIC) ranging from 0.1 to 0.3 mg/mL. This approach highlights the compound's application in creating new antimicrobial agents (S. Abdel‐Hafez, A. Gobouri, Naif A. Alshanbari, & S. G. Gad El-Rab, 2018).
Molecular Docking and Enzyme Inhibitory Activities
Bharathy et al. (2021) explored the compound's interactions in various solvents and its potential for fungal and cancer activities through molecular docking studies, indicating its versatility in drug development (G. Bharathy et al., 2021).
Antimalarial Drug Synthesis
Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug production, showcasing the compound's role in developing treatments for malaria (Deepali B Magadum & G. Yadav, 2018).
Synthesis of Heterocyclic Compounds with Antimicrobial Properties
Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial applications. This study highlights the potential of N-(4-ethoxy-3-sulfamoylphenyl)acetamide derivatives in creating effective antimicrobial agents (E. Darwish et al., 2014).
Environmental and Ecological Risk Assessment
Kim et al. (2007) investigated the aquatic toxicity and ecological risks of various pharmaceuticals, including sulfonamides, in Korea, indicating the importance of understanding the environmental impact of such compounds (Younghee Kim et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
N-(4-ethoxy-3-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-16-9-5-4-8(12-7(2)13)6-10(9)17(11,14)15/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDQEZFRSJGZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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